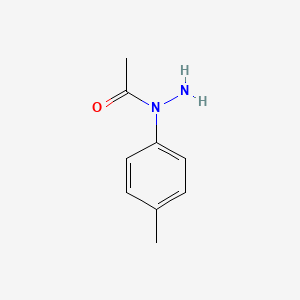

N-(4-methylphenyl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylphenyl)acetohydrazide is an organic compound with the molecular formula C9H12N2O.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)acetohydrazide is typically achieved through a condensation reaction between acetohydrazide and 4-methylaniline. The reaction proceeds in the presence of a suitable catalyst and solvent, with heating to promote the elimination of water. The general reaction scheme is as follows:

[ \text{Acetohydrazide} + \text{4-Methylaniline} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-methylphenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions typically require controlled conditions such as specific temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methylphenyl)acetohydrazone, while reduction may produce N-(4-methylphenyl)hydrazine.

Applications De Recherche Scientifique

N-(4-methylphenyl)acetohydrazide has diverse applications in scientific research, including:

Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism by which N-(4-methylphenyl)acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In antiplatelet activity, it may interfere with platelet aggregation pathways, thereby preventing clot formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-methylphenyl)hydrazine: A derivative where the acetyl group is replaced by a hydrogen atom.

N-(4-methylphenyl)acetohydrazone: An oxidized form of N-(4-methylphenyl)acetohydrazide.

N-(4-methylphenyl)propiolamide: A related compound used in similar synthetic applications.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Activité Biologique

N-(4-Methylphenyl)acetohydrazide is a compound belonging to the hydrazone class, known for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

This compound has the molecular formula C9H12N4O and a molecular weight of approximately 180.22 g/mol. Its structure features a hydrazone functional group, which is significant in enhancing biological activity through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the potential anticancer effects of this compound and its derivatives:

- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to cancer cell death through oxidative stress mechanisms .

-

In Vitro Studies : In vitro tests demonstrated that this compound has significant inhibitory effects on human cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

- Case Studies : A study involving the synthesis of hydrazone derivatives showed that this compound exhibited notable cytotoxicity against several cancer types, including leukemia and central nervous system tumors. The compound's derivatives were tested against various human cancer cell lines, revealing IC50 values ranging from 1.95 to 3.45 µM for different derivatives .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial Inhibition : The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 3.91 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like nitrofurantoin .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death .

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties:

- In Vivo Studies : Animal models have shown that the compound can reduce inflammation markers in induced models of inflammation. This effect is hypothesized to be due to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Summary of Biological Activities

Propriétés

IUPAC Name |

N-(4-methylphenyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11(10)8(2)12/h3-6H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRZVRUGWGANAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.